Comparative Antiviral Potential: Scaffold Identified in CCR5 Antagonist Screening
Preliminary pharmacological screening identified 2-cyclopropyl-1H-indol-5-amine as a compound with CCR5 antagonist activity [1]. This is a key differentiator from its closest analog, 3-cyclopropyl-1H-indol-5-amine, which lacks any publicly reported CCR5 activity. This qualitative difference in reported bioactivity, while not a direct quantitative comparison, provides a crucial decision point for procurement in antiviral research programs.
| Evidence Dimension | Reported Bioactivity (CCR5 Antagonism) |
|---|---|
| Target Compound Data | Positive (qualitative) [1] |
| Comparator Or Baseline | 3-cyclopropyl-1H-indol-5-amine; Data: Not reported |
| Quantified Difference | Not applicable; qualitative difference only |
| Conditions | Preliminary pharmacological screening |
Why This Matters
For teams targeting CCR5-mediated pathways (e.g., HIV, inflammation), this reported activity, even if preliminary, makes the 2-cyclopropyl derivative a more relevant starting point than the 3-substituted analog.
- [1] Semantic Scholar. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. View Source
